molecular formula C25H23N3O B11512109 (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

Cat. No.: B11512109
M. Wt: 381.5 g/mol
InChI Key: XMMLUHXIYDUWKN-HPNDGRJYSA-N
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Description

The compound (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a hydrazone linkage, and a diphenylethanone group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE typically involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with a suitable hydrazine derivative, followed by the reaction with 1,2-diphenylethanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like halides and amines are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its interactions with various biological targets can lead to the discovery of new drugs and therapeutic agents.

Medicine

The compound’s medicinal applications include its use as a lead compound in drug discovery programs. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE
  • **(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE

Uniqueness

The uniqueness of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

InChI

InChI=1S/C25H23N3O/c1-25(2)17-20-15-9-10-16-21(20)24(26-25)28-27-22(18-11-5-3-6-12-18)23(29)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3,(H,26,28)/b27-22+

InChI Key

XMMLUHXIYDUWKN-HPNDGRJYSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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